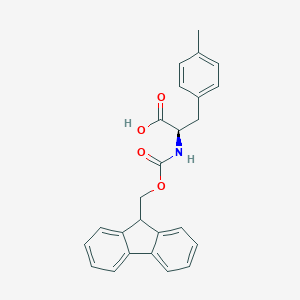

Fmoc-4-methyl-D-phenylalanine

説明

Historical Context of D-Amino Acid Incorporation in Peptidic Systems

Historically, the building blocks of proteins were thought to consist exclusively of L-amino acids. The discovery of D-amino acids, initially found in bacterial cell walls in the early 20th century, was at first considered an anomaly. numberanalytics.com It wasn't until the 1980s that D-amino acid-containing peptides were reported in organisms like the frog, challenging the long-held belief that proteins are made solely of L-amino acids. frontiersin.orgresearchgate.net

Further research revealed that D-amino acids are key components in various biological systems. numberanalytics.com For instance, they are fundamental to the structure of peptidoglycan in bacterial cell walls, providing resistance to most proteases that are designed to cleave L-amino acid peptide bonds. frontiersin.org The presence of D-amino acids can also confer tolerance to certain antibiotics. frontiersin.org In more complex organisms, D-amino acids have been found to play roles in processes like neurotransmission. numberanalytics.com The incorporation of D-amino acids into peptides can enhance their stability and biological activity. frontiersin.orgnih.gov This has led to the development of synthetic peptides containing D-amino acids for therapeutic purposes, as they are more resistant to degradation in the body. numberanalytics.comnih.gov

Significance of Fmoc Protection in D-Amino Acid Chemistry

The synthesis of peptides is a stepwise process that involves the sequential addition of amino acids to a growing chain. powdersystems.com To ensure that the amino acids link together in the correct sequence and to prevent unwanted side reactions, it is necessary to use protecting groups. altabioscience.comwikipedia.org These are chemical moieties that temporarily block reactive functional groups on the amino acid that are not intended to participate in the peptide bond formation. altabioscience.com

The Fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the alpha-amino group of amino acids in a method called solid-phase peptide synthesis (SPPS). altabioscience.comwikipedia.org The Fmoc group is particularly advantageous because it is stable under acidic conditions but can be easily removed with a mild base, such as piperidine. wikipedia.orgbocsci.com This "orthogonal" protection strategy allows for the selective deprotection of the alpha-amino group without disturbing other acid-labile protecting groups that may be present on the amino acid side chains or the linker attaching the peptide to the solid support. powdersystems.comnih.gov

The use of Fmoc chemistry offers several benefits in peptide synthesis:

Milder reaction conditions: Compared to the older Boc/Benzyl approach, which often required the use of hazardous chemicals like liquid hydrogen fluoride, Fmoc chemistry employs milder conditions, making it more convenient and safer. altabioscience.com

Compatibility with modified peptides: The gentle deprotection conditions of the Fmoc method are compatible with sensitive modifications, such as glycosylation and phosphorylation, allowing for the synthesis of complex, modified peptides. altabioscience.comnih.gov

Automation and high purity: The Fmoc strategy is well-suited for automated peptide synthesizers, enabling the efficient and rapid production of high-purity peptides. altabioscience.combocsci.com

Reaction monitoring: The cleavage of the Fmoc group produces a byproduct, dibenzofulvene, which can be monitored by UV spectroscopy, allowing for real-time tracking of the deprotection reaction. wikipedia.org

Rationale for Methyl Substitution at the Para Position of D-Phenylalanine

The addition of a methyl group to the para (fourth) position of the D-phenylalanine ring is a strategic modification that enhances the properties of the resulting peptide. This substitution introduces a small, hydrophobic alkyl group to the aromatic side chain.

The rationale for this modification includes:

Enhanced Hydrophobic Interactions: The methyl group increases the hydrophobicity of the phenylalanine side chain. This can lead to stronger binding interactions with the target receptor or enzyme, particularly if the binding site has a hydrophobic pocket. chemimpex.comchemimpex.com

Conformational Constraint: The methyl group can influence the rotational freedom of the phenyl ring, leading to a more constrained conformation of the peptide backbone. upc.edu This can result in higher selectivity and potency for the target receptor.

The table below summarizes the key features of Fmoc-4-methyl-D-phenylalanine.

| Feature | Description | Significance in Peptide Synthesis |

| Core Amino Acid | D-Phenylalanine | Provides resistance to enzymatic degradation and can be crucial for receptor recognition. |

| Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Enables controlled, stepwise peptide synthesis under mild conditions. |

| Modification | Methyl group at the para position | Enhances hydrophobicity, stability, and can provide conformational constraint. |

Overview of Key Research Domains Utilizing this compound

The unique properties of this compound make it a valuable tool in several areas of advanced chemical biology research:

Peptide Synthesis and Drug Development: This compound is a key building block in the solid-phase synthesis of complex and bioactive peptides. chemimpex.comchemimpex.com Its incorporation can lead to the development of peptide-based drugs with improved stability, efficacy, and target specificity. chemimpex.comptfarm.pl

Peptidomimetics: Researchers use this modified amino acid to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved drug-like properties, such as enhanced stability and oral bioavailability. ptfarm.pl

Bioconjugation: The compound can be used in bioconjugation, a process that involves attaching peptides to other molecules, such as drugs or imaging agents, to create targeted therapeutic or diagnostic tools. chemimpex.comchemimpex.com

Neuroscience Research: Given the role of D-amino acids and peptides in the nervous system, this compound is utilized in the study of neuropeptides and their interactions with receptors, contributing to a better understanding of neurological pathways and potential treatments for neurological disorders. chemimpex.comchemimpex.com

Custom Peptide Libraries: this compound is essential for creating diverse libraries of peptides that can be screened to identify new drug candidates or to study protein-protein interactions. chemimpex.comchemimpex.com

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLHLZHGQPDMJQ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373223 | |

| Record name | Fmoc-4-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204260-38-8 | |

| Record name | Fmoc-4-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-D-phenylalanine, N-FMOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of Fmoc-4-methyl-d-phenylalanine and Its Derivatives

Enantioselective Synthesis Strategies for D-Phenylalanine Derivatives

Obtaining the D-enantiomer of phenylalanine and its derivatives is a critical challenge in their synthesis. D-amino acids are essential components in the creation of peptides with enhanced stability against enzymatic degradation. nih.gov Two primary strategies are employed to achieve high enantiomeric purity: the separation of racemic mixtures through chiral resolution and the direct synthesis of the desired enantiomer via asymmetric approaches.

Chiral Resolution Techniques

Chiral resolution involves the separation of a mixture of enantiomers (a racemate). For D-phenylalanine derivatives, enzymatic and chromatographic methods are prominent.

Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. Phenylalanine ammonia-lyase (PAL), for instance, can stereoselectively convert L-phenylalanine into trans-cinnamic acid, leaving the desired D-phenylalanine behind. plos.org An efficient process using immobilized PAL from Rhodotorula glutinis has been developed for the production of optically pure D-phenylalanine from a racemic DL-phenylalanine mixture. plos.org Under optimal conditions, this method achieved a 99% conversion of the L-enantiomer, yielding D-phenylalanine with an enantiomeric excess (ee) greater than 99%. plos.org

Another advanced enzymatic approach is deracemization, which converts the unwanted L-enantiomer into the desired D-enantiomer, theoretically allowing for a 100% yield. Chemoenzymatic deracemization cascades have been designed by coupling PAL-catalyzed amination with stereoselective oxidation and non-selective reduction, successfully producing substituted D-phenylalanines with high yield and excellent optical purity from inexpensive cinnamic acids. nih.govwiley.com

Chromatographic Resolution: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are also effective for separating enantiomers, particularly on an analytical scale. researchgate.net For preparative separations, methods using chiral stationary phases or chiral imprinted membranes have been developed. For example, a D-phenylalanine imprinted poly(acrylic acid-co-acrylonitrile) membrane has been shown to selectively adsorb and reject D-phenylalanine from a racemic solution. nih.gov

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolving a racemic mixture. This is often achieved using chiral catalysts or auxiliaries.

Catalytic Asymmetric Synthesis: Rhodium-catalyzed asymmetric conjugate addition has been successfully used to synthesize functionalized phenylalanine derivatives. acs.org This method involves the addition of an arylboronic acid to a dehydroalanine derivative in the presence of a chiral rhodium catalyst, followed by an enantioselective protonation step to yield the desired chiral amino acid. acs.org

Another powerful technique is asymmetric phase-transfer catalysis. Using cinchona alkaloid-derived quaternary ammonium salts as catalysts, the asymmetric α-alkylation of a glycine Schiff base with substituted benzyl bromides can produce a variety of unnatural (R)- and (S)-phenylalanine derivatives in excellent yields and high enantioselectivity. researchgate.net The specific enantiomer produced is predictably controlled by the choice of the cinchona alkaloid catalyst (cinchonine vs. cinchonidine). researchgate.net

Biocatalytic Asymmetric Synthesis: Engineered enzymes offer a highly efficient and selective route to D-phenylalanine derivatives. polimi.itacs.org For example, biocatalytic cascades have been developed that couple an L-amino acid deaminase with an engineered D-amino acid aminotransferase. polimi.it These whole-cell systems can convert racemic or L-amino acids into a wide range of D-phenylalanine derivatives with high enantiomeric excess (90% to >99% ee) without the need for expensive cofactors. polimi.it

Fmoc Protecting Group Chemistry in N-alpha Functionalization

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, primarily used for the temporary protection of the α-amino group of amino acids. wikipedia.org Its base-lability allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups typically used, which is the basis of the widespread Fmoc/tBu strategy. iris-biotech.dealtabioscience.com

Optimization of Fmoc Protection Protocols

The introduction of the Fmoc group to the α-nitrogen of an amino acid is a critical step that must be optimized to ensure high yields and purity. The most common reagents for this transformation are fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org

Optimization of the reaction conditions is crucial. Key parameters include the choice of solvent, base, temperature, and pH. For instance, an efficient method for Fmoc protection of amino acids has been developed using Fmoc-Cl in an aqueous media of water and ethanol at 60 °C. rsc.org After the reaction, acidification allows for the extraction of the pure N-Fmoc-α-amino acid. rsc.org The use of aqueous media makes this protocol more environmentally friendly. rsc.org

Alternative reagents like stable Fmoc-benzotriazoles have also been developed, which react with amino acids in the presence of triethylamine to afford Fmoc-protected amino acids in high yields, free from the dipeptide impurities that can sometimes form with other methods. organic-chemistry.orgresearchgate.net

Efficiency and Yield Considerations in Fmoc-D-amino Acid Synthesis

The efficiency and yield of Fmoc-D-amino acid synthesis are influenced by several factors, including potential side reactions and the stability of the protecting group under various conditions.

One significant challenge is preventing racemization during the protection step. The synthesis of Fmoc amino acids using Fmoc-ONSu is presented as a method that precludes racemization. researchgate.net Another consideration is the potential for Fmoc group cleavage under basic conditions used in subsequent synthetic steps. While typically removed with piperidine, unintended deprotection can occur. cam.ac.uk For example, during some diazotransfer reactions to create azido amino acids, standard basic conditions (K2CO3 in MeOH) led to significant Fmoc deprotection. cam.ac.uk This was overcome by using a biphasic solvent system and carefully controlling the pH. cam.ac.uk

The table below summarizes findings from various protocols for Fmoc protection.

| Starting Material | Reagent | Conditions | Yield | Purity/Notes | Reference |

| D-Phenylalanine | Fmoc-Cl | Water:Ethanol (3:1), 60°C | High | Pure after acidification and extraction | rsc.org |

| L-Asparagine | Fmoc-OSu | - | - | Used in a multi-step synthesis | wiley.com |

| Glycine | Fmoc-ONSu | - | High | Precludes racemization and over-reaction | researchgate.net |

| Various Amino Acids | Fmoc-benzotriazole | Triethylamine, 20°C | 77-94% | Free of dipeptide impurities | researchgate.net |

| Nα-Cbz-Phe-OMe | Fmoc-OSu, H₂, Pd/C | MeOH, 15h | 88% | ≥99% ee | thieme-connect.com |

Scaled-Up Synthesis Methodologies for Research and Development

The transition from laboratory-scale synthesis to larger, multi-gram or kilogram-scale production of Fmoc-4-methyl-D-phenylalanine is essential for research and development activities, including preclinical studies and the manufacturing of peptide libraries. This scale-up necessitates robust, efficient, and economically viable synthetic routes that maintain high product purity and stereochemical integrity. The increasing demand for peptide therapeutics has spurred significant advancements in the large-scale production of high-purity Fmoc-protected amino acids. altabioscience.comnih.gov Economies of scale in their manufacturing have made these crucial building blocks more accessible and cost-effective. altabioscience.com

Several strategies have been developed for the scaled-up synthesis of Fmoc-amino acids and their complex derivatives. One notable approach involves a temporary Cu2+ complexation strategy to achieve selective Fmoc protection of amino acid intermediates. This method has been successfully applied to the multikilogram-scale synthesis of functionalized bis-amino acid building blocks, eliminating the need for chromatography and resulting in excellent yield and purity. acs.org The development of chemoenzymatic methods is another avenue, providing practical and scalable processes for producing key chiral intermediates. acs.org For instance, research on N-alpha-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine, a related phenylalanine derivative, has led to a rapid and efficient scaled-up synthetic strategy suitable for producing significant quantities of the building block for peptide incorporation. researchgate.net

Modern process improvements aim to enhance sustainability and efficiency. A significant breakthrough is the development of a completely wash-free solid-phase peptide synthesis (SPPS) process. nih.gov By using a volatile base for Fmoc deprotection that can be removed by evaporation at elevated temperatures, this method drastically reduces the solvent waste (by up to 95%) and shortens synthesis time without compromising product quality. nih.gov Such innovations in scaled-up synthesis are critical for meeting the growing demands of pharmaceutical research and development. acs.orgnih.gov

Analytical Techniques for Purity and Stereochemical Integrity Assessment (e.g., HPLC, NMR)

The quality of this compound is paramount for its successful application in peptide synthesis, as impurities can lead to the formation of undesired side products, complicate purification, and potentially alter the biological activity of the final peptide. bachem.comiris-biotech.de Therefore, rigorous analytical testing is employed to confirm the identity, purity, and stereochemical integrity of the compound.

Purity Assessment with High-Performance Liquid Chromatography (HPLC)

The primary method for assessing the purity of Fmoc-amino acid derivatives is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comgyrosproteintechnologies.com This technique separates the target compound from any impurities based on differences in hydrophobicity. Purity is typically quantified by measuring the UV absorbance of the column eluent, often at a wavelength of 210–220 nm where the peptide bond and the Fmoc group absorb light. bachem.comiris-biotech.de The purity is expressed as the area of the main product peak relative to the total area of all detected peaks. bachem.com Commercial suppliers of this compound and similar derivatives typically guarantee a high purity, often exceeding 98%. chemimpex.comchemimpex.comchemimpex.com

Structural Confirmation with Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are used to verify the molecular architecture. acs.orgvulcanchem.com

¹H NMR spectra provide information on the number and environment of protons in the molecule. Characteristic signals would include those for the aromatic protons of the fluorenyl group, the phenyl ring of phenylalanine, the methyl group at the 4-position, and the protons of the amino acid backbone (α-CH and β-CH₂). vulcanchem.comchemicalbook.com

¹³C NMR spectra reveal the carbon skeleton of the compound, confirming the presence of key functional groups like the carboxyl carbon, the carbonyl of the Fmoc group, and the distinct aromatic and aliphatic carbons. vulcanchem.com

2D NMR techniques such as NOESY can be used to confirm stereochemistry and connectivity in more complex structures derived from these building blocks. acs.orgdigitellinc.com

Table 1: Representative NMR Data for Fmoc-Phenylalanine Derivatives This table presents expected chemical shift ranges based on data for similar compounds like Fmoc-L-phenylalanine and its derivatives. Actual values for this compound may vary.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| Fmoc Aromatic | 7.60 - 7.90 | COOH | ~172 |

| Phenylalanine Aromatic | 7.10 - 7.35 | Fmoc C=O | ~156 |

| Fmoc Aliphatic (CH, CH₂) | 4.15 - 4.30 | Aromatic Carbons | 120 - 145 |

| α-CH | ~4.20 | α-CH | ~55 |

| β-CH₂ | 2.90 - 3.10 | β-CH₂ | ~37 |

| Ring -CH₃ | ~2.30 | Ring -CH₃ | ~21 |

Source: Based on data from similar compounds. vulcanchem.comchemicalbook.com

Stereochemical Integrity Assessment

Ensuring the stereochemical purity of this compound is critical, as the presence of the incorrect enantiomer (Fmoc-4-methyl-L-phenylalanine) can have significant consequences for the structure and function of the final peptide. wiley.com Racemization, the conversion of one enantiomer into the other, can sometimes occur during synthesis or coupling reactions. researchgate.netnsf.gov

Specialized chiral analysis techniques are used to determine the optical purity and quantify any enantiomeric contamination. wiley.com The most common method is Chiral HPLC , which uses a chiral stationary phase (CSP) to separate the D- and L-enantiomers. oup.com Different types of CSPs, such as those based on macrocyclic glycopeptides, are effective for resolving N-protected amino acid enantiomers. An alternative approach involves derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated and quantified using standard non-chiral RP-HPLC. oup.come-tarjome.com The use of urethane-based protecting groups like Fmoc is known to help preserve the stereochemical integrity of the amino acid during peptide synthesis. rsc.org

Table 2: Summary of Analytical Techniques for Quality Control

| Technique | Purpose | Key Information Provided |

| RP-HPLC | Purity Assessment | Percentage purity of the compound. bachem.com |

| NMR Spectroscopy | Structural Confirmation | Verification of the chemical structure and connectivity. vulcanchem.comresearchgate.net |

| Chiral HPLC | Stereochemical Integrity | Separation and quantification of D- and L-enantiomers. |

| Mass Spectrometry (MS) | Identity Confirmation | Measurement of the molecular weight. academie-sciences.fr |

| Optical Rotation | Chirality Confirmation | Measurement of the specific rotation to confirm the bulk enantiomeric nature. chemimpex.comchemimpex.com |

Applications in Advanced Peptide Synthesis and Peptidomimetics

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-4-methyl-D-phenylalanine

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, and this compound is well-suited for this technique. chemimpex.comsmolecule.com The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is stable during coupling reactions but can be readily removed under mild basic conditions, typically with piperidine, to allow for the sequential addition of the next amino acid in the sequence. smolecule.com

The incorporation of this compound into complex peptide sequences is a strategic choice to enhance specific molecular properties. chemimpex.com The methyl group at the para position of the phenyl ring increases the hydrophobicity of the amino acid side chain. chemimpex.com This modification can influence the peptide's interaction with hydrophobic binding pockets in biological targets such as receptors or enzymes. semanticscholar.org Furthermore, the use of a D-amino acid can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds involving L-amino acids. chemimpex.com This increased stability is a desirable attribute for therapeutic peptides. The compatibility of this compound with various coupling reagents facilitates its efficient integration into diverse and complex peptide chains. chemimpex.com

The presence of the methyl group on the phenyl ring of this compound can have an impact on coupling efficiency and reaction kinetics in SPPS. While the methyl group is at the C4 position and thus relatively distant from the reactive carboxyl group, it can still exert some steric influence. Research on similar modified phenylalanine derivatives, such as N-Fmoc-3-fluoro-4-methyl-L-phenylalanine, suggests that a methyl group at the C4 position can reduce steric hindrance, leading to improved coupling yields, reportedly in the range of 90–95% when using HBTU/HOBt activation. vulcanchem.com However, it is important to note that sterically hindered amino acids, in general, can present challenges in peptide synthesis, potentially leading to slower reaction rates and incomplete couplings. sci-hub.se The choice of coupling reagent and reaction conditions is therefore critical to ensure efficient incorporation.

Table 1: Factors Influencing Coupling Efficiency in SPPS

| Factor | Description | Impact on this compound |

| Steric Hindrance | The spatial arrangement of atoms near the reaction site can impede the approach of reagents. | The 4-methyl group may introduce some steric bulk, potentially slowing down the reaction. sci-hub.se |

| Coupling Reagents | The choice of activating agent can significantly affect the rate and completeness of the coupling reaction. | Reagents like HBTU, HATU, or COMU are often used to promote efficient coupling of hindered amino acids. luxembourg-bio.com |

| Reaction Conditions | Parameters such as temperature, solvent, and the presence of additives can influence reaction kinetics. | Optimized conditions, including the use of specific bases, can help overcome potential kinetic barriers. luxembourg-bio.com |

| Protecting Groups | The Fmoc group itself is designed to be stable during coupling but can influence the overall reactivity. | The standard Fmoc group is well-established for SPPS and generally does not hinder coupling. nih.gov |

Epimerization, the change in the configuration of a chiral center, is a significant concern during peptide synthesis, particularly when incorporating D-amino acids or when dealing with racemization-prone residues like histidine. peptide.commdpi.com The alpha-proton of an activated amino acid can be abstracted by a base, leading to the formation of a planar enolate intermediate, which can then be reprotonated from either side, resulting in a mixture of D and L isomers. mdpi.com

Several strategies are employed to minimize epimerization:

Choice of Coupling Reagent: The use of urethane-based protecting groups like Fmoc helps to suppress racemization during the activation and coupling steps. nih.gov Certain coupling reagents, such as COMU, have been shown to reduce the extent of racemization compared to others like HBTU. luxembourg-bio.com

Base Selection: The choice of base used during the coupling reaction is critical. Sterically hindered, weaker bases like 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIEA) are often preferred over less hindered bases to minimize proton abstraction from the alpha-carbon. luxembourg-bio.commdpi.com

Pre-activation Time: Minimizing the time the amino acid remains in its activated state before coupling can reduce the opportunity for epimerization. nih.gov

Side-Chain Protection: For certain amino acids like histidine and cysteine, specific side-chain protecting groups, such as the 4-methoxybenzyloxymethyl (MBom) group, have been developed to shield the side chain and minimize its role in promoting racemization. researchgate.net

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain can be challenging. The bulky side chain can impede the approach of the activated carboxyl group to the free amine of the resin-bound peptide, leading to incomplete or slow coupling reactions. sci-hub.se

Table 2: Challenges and Solutions for Hindered Amino Acid Coupling

| Challenge | Solution(s) |

| Incomplete Coupling | Use of more potent coupling reagents (e.g., HATU, COMU), double coupling (repeating the coupling step), or increasing the reaction time and/or temperature. luxembourg-bio.com |

| Slow Reaction Kinetics | Employing microwave-assisted SPPS to accelerate the reaction, or using specialized coupling reagents known for faster kinetics. researchgate.net |

| Aggregation | In situ neutralization protocols can minimize the time the deprotected peptide-resin is in a neutral state, which is prone to aggregation. peptide.com The use of chaotropic salts or "difficult sequence" disruption backbones can also be beneficial. |

| Epimerization | As discussed in section 3.1.3, careful selection of coupling reagents and bases is crucial. luxembourg-bio.commdpi.com |

Strategies for Minimizing Epimerization in D-Amino Acid Incorporation

Solution-Phase Peptide Synthesis Applications

While SPPS is the more common method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for the large-scale production of shorter peptides or for the synthesis of peptide fragments that are later joined together (fragment condensation). sci-hub.seresearchgate.netcam.ac.uk this compound can be readily utilized in SolPS. The principles of protection, activation, coupling, and deprotection are fundamentally the same as in SPPS. researchgate.net However, SolPS requires purification of the intermediate peptide after each coupling step, which can be more labor-intensive than the simple washing steps of SPPS. sci-hub.se Recent advancements in SolPS are focusing on improving efficiency through methods like flow synthesis and the use of novel protecting group strategies to simplify purification. cam.ac.uk

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve properties such as stability, bioavailability, and receptor affinity. diva-portal.orgupc.edu The incorporation of non-natural amino acids like 4-methyl-D-phenylalanine is a key strategy in the design of peptidomimetics. uq.edu.au

The 4-methyl group provides an additional hydrophobic contact point, which can enhance binding to a target protein. semanticscholar.org The D-configuration introduces a significant conformational constraint and, as previously mentioned, enhances proteolytic stability. chemimpex.com These features are highly desirable in the development of new therapeutic agents. smolecule.com For instance, the substitution of a natural phenylalanine with its D-stereoisomer has been shown to increase the agonistic activity in some melanocortin receptor agonists. drugdesign.org

The synthesis of peptidomimetics containing 4-methyl-D-phenylalanine often involves multi-step chemical reactions beyond standard peptide coupling. For example, the Ugi four-component reaction is a powerful tool for creating complex, diverse peptidomimetic structures from a set of simple starting materials, which can include derivatives of 4-methyl-D-phenylalanine. nih.govmdpi.com This approach allows for the rapid generation of libraries of compounds for screening and lead optimization in drug discovery programs. mdpi.com

Mimicking Secondary Structures (e.g., Beta-turns, Alpha-helices)

The secondary structure of a peptide is critical for its biological function, as it dictates the spatial arrangement of side chains for molecular recognition. mdpi.com However, short linear peptides are often too flexible in solution to maintain a stable, active conformation. nih.gov The incorporation of sterically constrained amino acids, such as 4-methyl-D-phenylalanine, is a key strategy to overcome this limitation. mdpi.comnih.gov

The D-configuration of the amino acid forces a local change in the peptide backbone's dihedral angles (φ and ψ), which can disrupt or stabilize secondary structures like alpha-helices and beta-sheets. mdpi.com Specifically, D-amino acids are known to be potent inducers of β-turns, which are crucial for receptor recognition in many bioactive peptides. The additional steric bulk from the 4-methyl group on the phenyl ring further restricts the rotational freedom of the side chain, helping to lock the peptide into a more defined and biologically relevant conformation. acs.org This conformational rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

| Structural Feature | Influence on Peptide Conformation | Resulting Secondary Structure Propensity |

|---|---|---|

| D-Amino Acid Configuration | Alters backbone dihedral angles (φ, ψ) compared to L-amino acids. | High propensity to induce or stabilize β-turns. Can act as a helix breaker in α-helical sequences. |

| 4-Methyl Group on Phenyl Ring | Increases steric hindrance, restricting the side chain's rotational freedom (χ angles). Enhances hydrophobicity. | Contributes to a more fixed side-chain orientation, further defining the overall peptide structure. |

Enhancing Proteolytic Stability of Peptide Analogs

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov These enzymes are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. mdpi.comnih.gov The introduction of a D-amino acid, such as 4-methyl-D-phenylalanine, renders the adjacent peptide bonds resistant to cleavage by common proteases like trypsin and chymotrypsin. nih.govrsc.org

This strategy significantly increases the peptide's half-life in biological fluids, allowing it to reach its target and exert its effect over a longer period. rsc.orgvulcanchem.com Research has consistently shown that peptides containing D-amino acids exhibit substantially improved stability against enzymatic degradation compared to their all-L-amino acid counterparts. nih.govrsc.org

| Peptide Type | Susceptibility to Proteases (e.g., Trypsin, Chymotrypsin) | Typical Half-Life in Serum |

|---|---|---|

| Standard Peptide (all L-amino acids) | High | Short (minutes to a few hours) |

| Peptide Analog with 4-methyl-D-phenylalanine | Low to negligible at the modification site | Significantly extended (hours to days) |

Modulation of Receptor Binding and Selectivity

The precise interaction between a peptide and its receptor determines its biological effect, whether as an agonist (activator) or an antagonist (inhibitor). Modifying a peptide with 4-methyl-D-phenylalanine can profoundly alter this interaction. researchgate.netnih.gov The D-configuration repositions the amino acid's side chain relative to the peptide backbone, which can lead to new, favorable, or unfavorable contacts within the receptor's binding pocket. acs.org

The 4-methyl group enhances hydrophobic interactions, which can increase binding affinity if the pocket is hydrophobic. chemimpex.com Conversely, it can cause a steric clash that reduces affinity. This fine-tuning of the structure-activity relationship (SAR) is a powerful tool for improving a peptide's potency and selectivity for a specific receptor subtype. For instance, research has shown that D-4-methylphenylalanine is incorporated into potent anti-inflammatory antagonists for the formyl peptide receptor 1 (FPR1). researchgate.net In other cases, such modifications have successfully converted receptor agonists into selective antagonists. acs.org

| Peptide System | Effect of Incorporating D-4-Methylphenylalanine | Reference |

|---|---|---|

| Formyl Peptide Receptor 1 (FPR1) Ligands | Component of potent and selective antagonists designed to treat inflammatory diseases. | researchgate.net |

| Melanocortin Receptor Ligands | Substitution with modified D-phenylalanine can convert agonists into potent antagonists with high selectivity for the MC4 receptor subtype. | acs.org |

| Opioid Peptides | Substitution of phenylalanine residues with dimethylated versions can significantly improve receptor binding affinity and selectivity. | nih.gov |

Combinatorial Chemistry and Peptide Library Generation

Combinatorial chemistry allows for the rapid synthesis and screening of a vast number of compounds, which is an essential strategy for discovering new drug leads. This compound is an ideal building block for these approaches due to its compatibility with the most common synthesis methodologies. chemimpex.com

High-Throughput Synthesis of Diverse Peptide Libraries

This compound is readily used in automated solid-phase peptide synthesis (SPPS) following the standard Fmoc/tBu chemistry protocol. nih.govsemanticscholar.org This compatibility allows for its inclusion in combinatorial library synthesis techniques, most notably the "split-and-pool" method. nih.gov

In this process, a solid support resin is divided into multiple portions, a different amino acid is coupled to each, and then all portions are recombined or "pooled." By repeating this process, a "one-bead-one-compound" (OBOC) library containing millions of unique peptide sequences can be generated. nih.gov The inclusion of this compound alongside the canonical amino acids dramatically increases the structural and functional diversity of the library, enhancing the probability of finding peptides with novel or improved biological activities. chemimpex.comnih.gov

Screening Methodologies for Biological Activity

Once a peptide library is synthesized, it must be screened to identify active compounds. For OBOC libraries containing non-canonical amino acids like 4-methyl-D-phenylalanine, on-bead screening is the most direct method. nih.gov In a typical assay, the entire library of resin beads is incubated with a fluorescently labeled target protein or receptor. Beads that bind the target will become fluorescent and can be physically isolated from the millions of inactive beads.

After a "hit" bead is identified and isolated, the structure of the unique peptide it carries must be determined. This is typically accomplished through high-sensitivity sequencing techniques such as Edman degradation or, more commonly, tandem mass spectrometry (MS/MS), which can analyze the peptide directly from a single bead. nih.gov This combination of high-throughput synthesis and screening provides a powerful platform for discovering potent and stable peptide ligands for a wide range of biological targets.

Investigations into Structure-activity Relationships Sar and Conformational Studies

Role of D-Stereochemistry in Bioactive Peptides

The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established method for modulating the biological and physical properties of peptides. nih.gov A primary advantage of this modification is the enhanced stability of the resulting peptides against enzymatic degradation. nih.govlifetein.com Most proteases are stereospecific and preferentially cleave peptide bonds between L-amino acids; consequently, peptides containing D-amino acids are more resistant to proteolysis, leading to a longer effective lifetime in biological systems. nih.govresearchgate.netnih.gov For instance, peptides with D-amino acids at their termini have demonstrated significant resistance to degradation in human serum and lysosomal preparations. lifetein.com

Beyond stability, the introduction of a D-amino acid can profoundly influence the peptide's secondary structure. While L-amino acids are the building blocks of common structures like right-handed alpha-helices, the incorporation of a D-amino acid can disrupt or stabilize specific conformations. nih.gov It is a known strategy to induce β-turn or β-hairpin structures, which can be crucial for receptor binding and biological activity. nih.govannualreviews.org The specific placement of a D-amino acid, such as D-phenylalanine, can be a tool to increase the binding affinity of bioactive peptides. nih.gov However, the effect is sequence-dependent, and in some cases, introducing a D-amino acid can disrupt ordered structures like β-sheets. nih.gov The presence of D-amino acids is not limited to synthetic peptides; they are found in naturally occurring molecules, including peptide antibiotics and venom peptides, where they contribute to potency and stability. nih.govlifetein.comnih.gov

Influence of the 4-Methyl Phenylalanine Moiety on Peptide Conformation and Bioactivity

The phenylalanine residue is often critical for the bioactivity of peptides, and modifications to its phenyl ring can fine-tune its properties. The addition of a methyl group at the para (4-position) of the phenyl ring, creating 4-methylphenylalanine, alters the residue's steric and electronic characteristics. cymitquimica.com This modification has been used to probe and enhance interactions within the hydrophobic cores of proteins and in ligand-receptor binding. ebi.ac.uk

The incorporation of 4-methylphenylalanine can modulate the folding stability of peptides and proteins. ebi.ac.uknih.gov Studies on the villin headpiece helical subdomain, which has a hydrophobic core containing three phenylalanine residues, showed that substituting phenylalanine with 4-methylphenylalanine could tune interactions within this core without causing significant steric disruption. ebi.ac.uk In other contexts, such as in analogues of the opioid peptide biphalin, the introduction of 4-methylphenylalanine at specific positions led to a tenfold increase in affinity for the mu-opioid receptor (MOR) and potent antinociceptive activity. mdpi.com

The 4-methyl group increases the hydrophobicity and the steric bulk of the phenylalanine side chain. cymitquimica.com Hydrophobic interactions are a primary driving force for peptide and protein folding and for the self-assembly of peptide-based biomaterials. aip.orgd-nb.inforochester.edu The aromatic side chain of phenylalanine is known to promote self-assembly through potent π-π stacking and hydrophobic interactions. researchgate.net Enhancing the hydrophobicity with a methyl group can strengthen these interactions. rochester.edu

However, the effect of increased hydrophobicity is not always straightforward. In a study of T-cell receptor (TCR) binding to an antigenic peptide, replacing a tyrosine with 4-methylphenylalanine weakened the binding affinity. nih.gov This indicated that a simple increase in hydrophobicity was not the key factor for improved binding in that specific system, highlighting the nuanced role of the substituent's electronic properties versus its hydrophobicity. nih.gov Steric effects are also critical; the methyl group occupies a specific volume, and its compatibility with the binding pocket of a receptor or the packed core of a protein determines whether the substitution is favorable. caltech.edu In some receptor systems, bulk at the 4-position of the phenyl ring is a requirement for proper function. caltech.edu

Aromatic rings are crucial for molecular recognition, participating in various non-covalent interactions such as π-π stacking and cation-π interactions. brylinski.orgnih.gov The electronic nature of the aromatic ring is a key determinant of the strength of these interactions. The methyl group of 4-methylphenylalanine is weakly electron-donating, which can subtly influence the electron density of the phenyl ring's face.

This modulation can affect cation-π interactions, where the electron-rich face of the aromatic ring interacts favorably with a cation, often found in receptor binding pockets (e.g., lysine or arginine residues) or as part of a ligand. nih.gov While fluorine substituents on a phenyl ring have been shown to modulate these interactions by withdrawing electron density, an electron-donating methyl group would have the opposite effect, potentially strengthening cation-π bonds. nih.gov Studies on the 5-HT3 receptor showed that the aromatic character of a tyrosine residue was essential for function, and substitutions that altered the electrostatic potential of the ring had significant effects on receptor activation. caltech.edu Similarly, molecular modeling has revealed that electrostatic interactions can dominate the stability modulation when introducing modified phenylalanine residues into a protein core. ebi.ac.uk

Hydrophobic Interactions and Steric Effects

Conformational Analysis of Fmoc-4-methyl-D-phenylalanine-Containing Peptides

The N-terminal fluorenylmethoxycarbonyl (Fmoc) group is primarily used as a protecting group in solid-phase peptide synthesis, but its large, hydrophobic, and aromatic nature also significantly influences the conformational behavior of peptides, particularly in the context of self-assembly. nih.govresearchgate.net The combination of the rigid Fmoc group, the specific conformational preferences induced by the D-amino acid, and the modified properties of the 4-methylphenylalanine side chain results in unique structural landscapes for peptides containing this building block.

The Fmoc group itself is a strong driver of self-assembly through π-π stacking, often forming a hydrophobic core around which the peptide components are organized. researchgate.netrsc.org The D-stereocenter promotes specific turn structures, while the 4-methylphenyl side chain contributes to hydrophobic and aromatic interactions, collectively dictating the supramolecular architecture.

Spectroscopic methods are indispensable for elucidating the conformation of peptides in solution and in solid or aggregated states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution at atomic resolution. chemrxiv.org 1H NMR can provide information on the local environment of each proton, and techniques like TOCSY can be used to assign resonances to specific amino acid residues. chemrxiv.orgdoi.org For peptides containing 4-methyl-D-phenylalanine, NMR can be used to confirm the presence and chemical environment of the methyl group and to analyze the peptide backbone's conformation through the measurement of nuclear Overhauser effects (NOEs), which provide distance constraints between protons. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to analyze the secondary structure of peptides. plos.org Different secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra. plos.org Peptides composed entirely of L-amino acids and their D-enantiomer counterparts will exhibit mirror-image CD spectra, confirming their chiral opposition. researchgate.netplos.orgnih.gov The introduction of a single D-amino acid into an L-peptide sequence can induce significant changes in the CD spectrum, often indicating the formation of β-turn structures. nih.gov For Fmoc-protected peptides, CD can track the formation of ordered aggregates, such as β-sheets, during self-assembly. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the amide I region (1600-1700 cm⁻¹), is sensitive to the peptide backbone conformation and hydrogen bonding patterns. wiley.com This technique is effective for identifying secondary structures like β-sheets, which are common in self-assembled peptide fibrils and are characterized by a strong absorption band around 1620-1640 cm⁻¹. nih.gov Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can provide even more detailed structural and stereochemical information, distinguishing between diastereomers and identifying specific helical or turn conformations in the solid state. wiley.com

The table below summarizes the application of these techniques to peptide analysis.

| Spectroscopic Technique | Information Obtained | Relevance to this compound Peptides |

| NMR Spectroscopy | 3D structure in solution, proton environments, inter-proton distances, backbone and side-chain conformation. chemrxiv.org | Determines the conformation around the D-amino acid, confirms the structure of the 4-methylphenyl group, and characterizes peptide-receptor interactions. nih.gov |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, turn, random coil). plos.org | Monitors conformational changes upon peptide self-assembly and confirms the structural impact of the D-stereocenter. nih.govresearchgate.net |

| Infrared (IR) / VCD | Secondary structure, hydrogen bonding patterns, stereochemistry in solid state. nih.govwiley.com | Identifies β-sheet formation in aggregates driven by the Fmoc group and confirms the absolute configuration and local conformation. wiley.com |

This table provides a summary of how different spectroscopic techniques are applied to analyze peptides containing modified amino acids.

Computational methods provide atomic-level insights that complement experimental data, allowing for the exploration of dynamic processes like peptide folding and self-assembly. aip.orgrsc.org

Molecular Dynamics (MD) Simulations: MD simulations are used to model the movement of atoms in a peptide over time, providing a detailed picture of its conformational dynamics and interactions with its environment (e.g., water or a receptor). researchgate.net For Fmoc-containing peptides, MD simulations have been instrumental in understanding the mechanisms of self-assembly into nanofibers and hydrogels. nih.govresearchgate.netrsc.org These simulations show that the process is often initiated by the aggregation of the hydrophobic Fmoc groups, which form a stable core through π-π stacking. researchgate.netrsc.org The peptide backbones then arrange themselves, stabilized by hydrogen bonds. rsc.org For a peptide containing this compound, MD simulations could predict how the D-amino acid influences the backbone twist and how the 4-methylphenyl group packs within the hydrophobic core or interacts with a binding partner. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. mdpi.com By analyzing a series of related peptides, such as those with different modifications at the phenylalanine residue, a QSAR model can be developed to predict the activity of new, unsynthesized analogues. mdpi.com This approach can rationalize the observed effects of substitutions like the 4-methyl group and guide the design of more potent or selective peptides. mdpi.com

The table below outlines the use of computational methods in peptide research.

| Computational Method | Purpose | Application to this compound Peptides |

| Molecular Dynamics (MD) | Simulates atomic motion to study conformational dynamics, folding, and self-assembly. aip.orgresearchgate.net | Elucidates the self-assembly pathway, showing how the Fmoc, D-amino acid, and 4-methylphenyl moieties contribute to the final nanostructure. researchgate.netrsc.org |

| QSAR | Correlates chemical structure with biological activity to predict potency and guide design. mdpi.com | Develops models to explain how the 4-methyl group and D-stereochemistry impact receptor binding affinity and guide the design of optimized analogues. mdpi.com |

This table summarizes the application of key computational chemistry techniques in the study of modified peptides.

Spectroscopic Techniques (e.g., NMR, CD, IR)

Structure-Based Design Principles for Targeted Therapeutics

The strategic incorporation of unnatural amino acids like this compound is a cornerstone of modern structure-based drug design. This approach leverages detailed knowledge of a biological target's structure to create ligands with high affinity and selectivity. The modifications inherent in unnatural amino acids—such as the para-methyl group and D-configuration of 4-methyl-D-phenylalanine—are not arbitrary but are deliberate choices to modulate a peptide's physicochemical properties for therapeutic benefit.

The phenylalanine side chain is a frequent target for structure-activity relationship (SAR) experiments, as its modification can profoundly alter biological activity. nih.gov For instance, in the development of ligands for melanocortin receptors, which are involved in energy homeostasis, modifications to the phenylalanine residue have been instrumental in converting agonist scaffolds into antagonists or partial agonists. nih.gov The introduction of a methyl group to the phenyl ring, as seen in 4-methyl-D-phenylalanine, alters the hydrophobicity and steric profile of the amino acid. This can lead to improved interactions within a receptor's binding pocket, enhancing potency or selectivity. The ability of such modified amino acids to influence peptide conformation is critical for designing targeted drug delivery systems and therapeutics that interact with specific biological pathways. chemimpex.combocsci.com

Research on melanocortin receptor ligands demonstrates these principles effectively. Replacing the D-Phenylalanine (DPhe) residue in a lead tetrapeptide with other amino acids, including those with modified side chains, often results in a significant loss of agonist activity, highlighting the precise structural requirements for receptor activation. acs.org The use of D-amino acids, such as in this compound, can enhance the stability and bioactivity of the resulting peptides by making them resistant to degradation by endogenous proteases. chemimpex.com This strategic use of modified building blocks allows researchers to fine-tune peptide-based drugs, aiming for enhanced efficacy and a more desirable therapeutic profile. chemimpex.comchemimpex.com

Comparative Analysis of this compound with Other Unnatural Amino Acids

Unnatural amino acids are invaluable tools in peptide science, offering a way to introduce novel chemical functionalities that can constrain peptide conformation, enhance stability, and modulate biological activity. qyaobio.comsigmaaldrich.com this compound is one of many such compounds, and its utility is best understood in comparison to other modified amino acids where specific structural changes lead to predictable effects on molecular behavior. By comparing the effects of different modifications, such as halogenation or alpha-methylation, researchers can develop a rational basis for selecting the optimal building block for a given therapeutic or material science application. Other unnatural phenylalanine derivatives, such as 4-cyano-L-phenylalanine (pCNPhe) and 4-azido-L-phenylalanine (pN3Phe), have been developed as vibrational reporters to probe local protein environments, showcasing the diverse applications of side-chain modifications. nih.gov

The substitution of hydrogen atoms with halogens on the phenyl ring of Fmoc-phenylalanine derivatives has a dramatic effect on their self-assembly and hydrogelation properties. Research shows that incorporating single halogen atoms (F, Cl, Br) significantly enhances the efficiency of self-assembly into fibrillar networks compared to the non-halogenated Fmoc-phenylalanine. rsc.orgresearchgate.net This process is highly sensitive to both the type of halogen and its position (ortho, meta, or para) on the aromatic ring. rsc.orgrsc.org

The mechanism behind this enhancement involves a complex balance of steric and electronic effects, including the formation of halogen bonds. researchgate.netresearchgate.net Halogen bonding, an interaction between a halogen atom and an electron-rich atom, can modulate the supramolecular organization of the molecules, leading to gels with stronger mechanical properties. researchgate.net Quantum chemical analysis supports these findings, indicating that heavier halogens (Cl, Br, I) lead to stronger stacking interactions compared to fluorine. semanticscholar.org The rigidity of the resulting hydrogels can be ranked according to the halogen atom's polarizability, which influences the strength of these non-covalent interactions. semanticscholar.org

Table 1: Effect of Halogenation on Fmoc-Phenylalanine Derivative Hydrogels

| Modification | Observation | Impact on Self-Assembly/Hydrogelation | Reference(s) |

|---|---|---|---|

| Mono-halogenation (F, Cl, Br) | Single halogen substitution on the phenyl side-chain. | Dramatically enhances the rate and efficiency of self-assembly into amyloid-like fibrils and promotes hydrogelation compared to unsubstituted Fmoc-Phe. | rsc.org, researchgate.net |

| Halogen Identity (F vs. Cl vs. Br) | The specific halogen used influences gel properties. | Gel stiffness was observed to increase in the order of Br > Cl > F in one study, suggesting stronger interactions with more polarizable halogens. | semanticscholar.org |

| Halogen Position (ortho, meta, para) | The location of the halogen on the phenyl ring. | The rate of self-assembly and the rheological properties of the gel are strongly influenced by the substituent position. | rsc.org, researchgate.net |

| Pentafluorination (F5-Phe) | Substitution of all five hydrogens on the phenyl ring with fluorine. | Leads to hydrogels with superior emergent properties compared to the parent Fmoc-Phe molecule. | rsc.org |

Alpha-methylation involves replacing the hydrogen atom on the alpha-carbon of an amino acid with a methyl group. This seemingly minor structural change has profound consequences for the conformational freedom of the peptide backbone. nih.gov The presence of the geminal methyl group sterically restricts the allowable Ramachandran angles (phi and psi), thereby locking the peptide into a more defined conformation. nih.govethz.ch

This conformational restriction is a powerful tool for stabilizing specific secondary structures. Alpha-methylated amino acids, particularly α-aminoisobutyric acid (Aib), are known to be strong inducers of helical structures. nih.govethz.ch However, the effect is context-dependent; for instance, α-methyl-phenylalanine has been shown to promote a more extended β-sheet conformation in certain peptide sequences. acs.org A significant advantage of alpha-methylation is the enhanced proteolytic stability it confers upon peptides. The alpha-methyl group shields the adjacent peptide bonds from enzymatic cleavage, increasing the peptide's biological half-life. qyaobio.comnih.gov While often beneficial, alpha-methylation can sometimes lead to steric clashes or unfavorable side-chain orientations that may decrease binding affinity for a target protein, highlighting the need for careful, empirical testing in peptide design. ethz.chrsc.org

Table 2: Summary of Alpha-Methylation Effects on Peptides

| Feature | Effect of Alpha-Methylation | Detailed Finding | Reference(s) |

|---|---|---|---|

| Conformation | Restricts conformational flexibility of the peptide backbone. | The modification limits allowable phi and psi angles, often promoting the formation of α-helical or extended β-sheet structures. | acs.org, nih.gov |

| Stability | Increases resistance to enzymatic degradation. | The alpha-methyl group sterically hinders access by proteases, enhancing the peptide's stability and in vivo half-life. | nih.gov, qyaobio.com |

| Secondary Structure | Acts as a strong helix inducer. | By promoting hydrogen bonding in the peptide backbone, it favors helical conformations. | nih.gov, ethz.ch |

| Binding Affinity | Can be positive, neutral, or negative. | The effect is context-dependent; while pre-organization into a bioactive conformation can enhance affinity, steric clashes can also reduce it. | rsc.org, ethz.ch |

| Racemization | Prevents racemization/epimerization. | The absence of a proton on the α-carbon makes the residue completely stable against racemization. | qyaobio.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl-D-phenylalanine |

| D-Phenylalanine (DPhe) |

| Fmoc-p-iodo-D-phenylalanine |

| Fmoc-4-phenyl-D-phenylalanine |

| Fmoc-4-phenyl-phenylalanine |

| Fmoc-hArg(Boc)2-OH |

| Fmoc-Arg(Boc)2-OH |

| β-(2-naphthyl)-D-alanine |

| Fmoc-phenylalanine (Fmoc-Phe) |

| Fmoc-tyrosine (Fmoc-Tyr) |

| Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) |

| 4-cyano-L-phenylalanine (pCNPhe) |

| 4-azido-L-phenylalanine (pN3Phe) |

| α-aminoisobutyric acid (Aib) |

Biological Applications and Mechanistic Research

Design of Peptide-Based Drugs and Therapeutics

The incorporation of Fmoc-4-methyl-D-phenylalanine into peptide sequences is a key strategy in medicinal chemistry to develop new therapeutics with improved properties. The enhanced stability and controlled conformational effects allow for the creation of peptides that can more effectively interact with biological targets. chemimpex.comchemimpex.com

The modification of peptide backbones with unnatural amino acids is a proven method for developing potent and selective receptor modulators. Research into melanocortin receptors, which are involved in energy homeostasis, demonstrates this principle effectively. By substituting standard amino acids with structurally unique residues like indoylated phenylalanine (a conceptually similar modification to methylation in that it adds steric bulk), researchers have created tetrapeptide ligands with high selectivity for the melanocortin-4 receptor (MC4R) over the melanocortin-3 receptor (MC3R). acs.orgnih.gov

Studies show that while D-amino acid stereochemistry is often essential for agonist activity at these receptors, both L- and D-isomers can produce antagonist effects at the MC4R. nih.gov The incorporation of a bulky, modified phenylalanine residue at the third position of a peptide scaffold resulted in a potent and selective MC4R antagonist with an activity value (pA₂) of 6.1, while showing no activity at the MC3R, highlighting the power of such modifications in achieving receptor selectivity. acs.orgnih.gov

Table 1: Antagonist Activity of a Modified Phenylalanine-Containing Tetrapeptide at Melanocortin Receptors

| Compound | Modification | mMC3R Antagonist Activity (pA₂) | mMC4R Antagonist Activity (pA₂) | Selectivity Profile |

|---|---|---|---|---|

| Peptide 7 | L-indoylated phenylalanine at position 3 | Inactive | 6.1 | Selective for MC4R |

This table summarizes research findings on a tetrapeptide where the incorporation of a modified phenylalanine derivative led to selective antagonist activity at the melanocortin-4 receptor (MC4R). acs.orgnih.gov

Modified phenylalanine analogues are instrumental in the design of enzyme inhibitors, particularly for mimicking natural substrates to block enzymatic activity. A notable example is in the development of inhibitors for protein tyrosine phosphatases (PTPs), such as PTP1B, which are important targets in metabolic diseases. The unnatural amino acid 4-phosphono-difluoromethyl-phenylalanine (PDFM-Phe) is a known phosphotyrosine mimetic. nih.gov

Further research has led to the creation of pentafluorophosphato‐phenylalanine (PF₅-Phe) derivatives, which demonstrate significantly enhanced inhibitory potency. These compounds act as superior biomimetics, with studies showing that a PF₅-amino acid can inhibit PTP1B with a 25-fold greater affinity than the standard phosphonate mimetic, demonstrating how targeted chemical modifications can dramatically improve the efficacy of enzyme inhibitors. nih.gov

Table 2: Inhibition of Protein Tyrosine Phosphatase PTP1B by Phenylalanine Analogues

| Inhibitor Compound | Kᵢ (mM) | Relative Potency Increase |

|---|---|---|

| Phosphonate amino acid (Mimetic 1) | 1.55 | Baseline |

| Pentafluorophosphato amino acid (Mimetic 3) | 0.061 | ~25-fold |

Comparative inhibitory constants (Kᵢ) of different phosphotyrosine mimetics against PTP1B, showing the enhanced potency of the pentafluorophosphato derivative. nih.gov

Peptides containing this compound and similar derivatives can be engineered to modulate specific biological pathways with high precision. chemimpex.com The unique structural properties imparted by the modified amino acid facilitate targeted interactions within complex cellular signaling cascades, such as those governing cell growth, differentiation, and apoptosis. bocsci.com For instance, derivatives like Fmoc-4-Azidomethyl-L-phenylalanine are explicitly used to design novel therapeutics aimed at intervening in specific pathways, which is crucial for developing targeted therapies in fields like oncology. bocsci.comchemimpex.com The ability to create peptides that can selectively disrupt protein-protein interactions within a diseased pathway is a cornerstone of modern drug discovery. chemimpex.com

Enzyme Inhibitor Design

Studies of Protein-Protein and Enzyme-Substrate Interactions

The use of unnatural amino acids like this compound provides powerful tools for dissecting the intricacies of molecular interactions. chemimpex.com The methyl group on the phenyl ring acts as a subtle but significant structural probe. By altering the steric bulk and hydrophobicity of a peptide ligand, it allows researchers to map the corresponding interaction surfaces on a target protein, providing insights into binding specificity and affinity. chemimpex.com

A sophisticated method for characterizing enzyme active sites involves the use of peptide libraries containing a variety of unnatural amino acids. This approach was used to probe the S1 binding pocket of ADAM-10, a proteinase involved in cellular signaling. marshall.edu By creating a focused library of peptide substrates where the P1 position was varied with different non-proteinogenic amino acids, researchers could map the pocket's dimensions and chemical preferences. The analysis revealed that the S1 site could accommodate amino acids with substantial length and hydrophobicity, such as 2-naphthylalanine, but had limitations on the width of the side chain. marshall.edu This type of detailed analysis, which relies on systematic structural modifications similar to the introduction of a methyl group, is fundamental for the structure-based design of highly specific enzyme inhibitors. marshall.edu

This compound and its analogues are valuable in fundamental studies of molecular recognition, the principle that governs how molecules selectively bind to one another. Researchers have designed and synthesized macrocyclic receptors using building blocks like 4-iodo-L-phenylalanine to mimic the hydrogen-bonding patterns found in protein β-sheets. beilstein-journals.org These synthetic receptors were then tested for their ability to bind various dipeptides. The studies revealed that the receptors could exhibit both modest enantioselectivity and moderate diastereoselectivity, demonstrating a capacity to distinguish between closely related peptide structures. beilstein-journals.org This line of research, which explores how subtle changes in structure affect binding, provides critical insights into the forces that control protein-protein interactions and informs the design of peptides with highly specific binding properties. chemimpex.combeilstein-journals.org

Probing Active Sites and Binding Pockets

Research in Neuroscience and Neurotransmitter Systems

This compound is a valuable tool in the field of neuroscience. chemimpex.comchemimpex.com Due to its structural similarities to certain neurotransmitters, it is utilized in studies aimed at understanding receptor binding and developing novel neuroactive compounds. chemimpex.com The incorporation of the D-amino acid can influence peptide conformation and bioactivity, which is critical for exploring neurological disorders. chemimpex.com

The parent compound, D-phenylalanine, is known to be an inhibitor of enkephalinase, an enzyme that degrades endorphins. nih.gov By inhibiting this enzyme, D-phenylalanine can increase the levels of enkephalins in the brain. nih.gov This mechanism has been explored as a potential therapeutic approach for managing reward deficiency behaviors. nih.gov Research using derivatives like this compound builds on this foundation, allowing scientists to design peptides with specific properties to probe the complex signaling of neurotransmitter systems. chemimpex.comchemimpex.com

Application in Proteomics Research

In proteomics and related fields, Fmoc-protected amino acids are essential for studying protein interactions and structure-function relationships. chemimpex.com While research often highlights the L-isomer, Fmoc-4-methyl-L-phenylalanine, the principles apply to the use of D-isomers as well. chemimpex.com These modified amino acids are incorporated into proteins to probe biological processes. The unique structure of this compound, with its methyl group enhancing hydrophobic interactions, makes it a valuable component in designing bioactive peptides and protein mimics to elucidate complex biological functions. chemimpex.comchemimpex.com

Bioconjugation Strategies with this compound Derivatives

Bioconjugation, the process of linking molecules to create new functional hybrids, frequently employs amino acid derivatives like this compound. chemimpex.comchemimpex.comchemimpex.com

This compound and its derivatives serve as key building blocks in bioconjugation techniques. chemimpex.comchemimpex.comchemimpex.com They facilitate the attachment of peptides to a variety of other biomolecules. chemimpex.comchemimpex.com This process can enhance the functionality, specificity, and efficacy of the resulting conjugate. chemimpex.comchemimpex.com The Fmoc protecting group is crucial for controlled, stepwise synthesis, while the 4-methyl-D-phenylalanine residue itself can confer increased stability and specific binding properties to the final bioconjugate. chemimpex.com

A significant application of this compound is in the development of peptide-based drugs and targeted drug delivery systems. chemimpex.comchemimpex.com The unique properties of this compound help in designing therapeutics that target specific biological pathways or receptors, which can lead to more effective treatments with fewer side effects. chemimpex.comchemimpex.com For instance, self-assembled hydrogels formed from Fmoc-diphenylalanine have been evaluated as potential carriers for drug delivery, demonstrating the capacity to incorporate and release drugs like indomethacin. researchgate.net The incorporation of this compound into peptide structures is a strategy used to enhance the efficacy of therapeutic agents by improving their delivery to specific cells or tissues. chemimpex.com

Fmoc-protected amino acids are increasingly used in the development of advanced biosensors. mdpi.com Self-assembling peptides, such as those containing Fmoc-phenylalanine derivatives, can form nanostructures that serve as platforms for detecting biological molecules. mdpi.com For example, hydrogels made from ferrocene-phenylalanine have been used to create electrochemical biosensors for glucose detection. mdpi.com While direct research on this compound in biosensors is specific, the established use of similar Fmoc-amino acids in creating sensitive and selective biosensing platforms highlights its potential in this area. mdpi.com These systems often work by converting a biological recognition event, like an enzyme-substrate interaction, into a detectable signal. mdpi.com

Development of Targeted Drug Delivery Systems

Investigation of Antibacterial Properties (if applicable to Fmoc-phenylalanine derivatives)

Research has demonstrated that Fmoc-phenylalanine (Fmoc-F) and its derivatives possess significant antibacterial properties, particularly against Gram-positive bacteria. rsc.orgresearchgate.net This activity is largely attributed to their surfactant-like characteristics. rsc.orgbiorxiv.org

At higher concentrations, Fmoc-F disrupts the bacterial membrane's integrity, leading to cell death. rsc.orgresearchgate.net At lower concentrations, it can enter the bacterial cell and interfere with metabolic processes by reducing glutathione levels. rsc.orgresearchgate.net Studies have shown efficacy against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgresearchgate.net Furthermore, Fmoc-F has been found to not only inhibit the formation of bacterial biofilms but also to eradicate pre-existing ones, which are notoriously difficult to treat. biorxiv.orgnih.gov This anti-biofilm activity is linked to the reduction of extracellular matrix components that stabilize the biofilm structure. nih.gov The covalent linkage between the Fmoc group and the phenylalanine is essential for this antibacterial activity. biorxiv.org

| Research Finding | Affected Bacteria | Mechanism of Action | Source |

| Antibacterial Activity | Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) | At high concentrations, alters membrane permeabilization and integrity. At low concentrations, reduces glutathione levels. | rsc.orgresearchgate.net |

| Anti-biofilm Activity | Staphylococcus aureus, Pseudomonas aeruginosa | Inhibits biofilm formation and eradicates existing biofilms by reducing extracellular matrix components. | biorxiv.orgnih.gov |

| Structure-Activity Relationship | N/A | Covalent bond between Fmoc moiety and phenylalanine is crucial for activity. Surfactant properties correlate with antibacterial effect. | rsc.orgbiorxiv.org |

Fmoc-4-methyl-d-phenylalanine in Biomaterials and Supramolecular Chemistry

Self-Assembly of Fmoc-Amino Acid Derivatives

The self-assembly of Fmoc-amino acid derivatives is a process governed by a delicate balance of non-covalent interactions. researchgate.net The primary driving forces are the π–π stacking interactions between the large, aromatic fluorenyl groups and hydrogen bonding interactions involving the amino acid's carboxylic acid and N-H groups. mdpi.comnih.gov This combination of directional hydrogen bonds and less-directional hydrophobic and aromatic interactions leads to the formation of ordered, anisotropic nanostructures. researchgate.net These derivatives are recognized as highly effective low-molecular-weight gelators (LMWGs), capable of immobilizing large volumes of solvent within a three-dimensional network of self-assembled fibers. researchgate.netmdpi.com The process can often be triggered by a change in environmental conditions, such as pH or temperature, or through enzymatic action, which alters the solubility of the building block and initiates assembly. rsc.orgwiley.com

The self-assembly of Fmoc-amino acids in aqueous environments typically results in the formation of supramolecular hydrogels. rsc.org These materials are composed of a hierarchical network of entangled nanofibers that physically trap water molecules. researchgate.netresearchgate.net The morphology of these nanostructures can vary significantly depending on the specific amino acid side chain, its chirality, and the assembly conditions. Common morphologies observed through techniques like transmission electron microscopy (TEM) include long, semi-flexible nanofibers, twisted ribbons, and sometimes spherical aggregates or crystalline sheets. nih.govscispace.com For instance, Fmoc-phenylalanine is well-studied for its ability to form robust hydrogels composed of nanofibers. beilstein-journals.orgd-nb.info The resulting hydrogels often exhibit interesting properties such as thixotropy (shear-thinning), making them suitable for injectable applications. wiley.com

The introduction of a methyl group onto the amino acid scaffold, as in Fmoc-4-methyl-D-phenylalanine, can significantly alter the self-assembly process. Research on related compounds, such as Fmoc-dipeptides containing α-methyl-L-phenylalanine, has demonstrated that the position and number of methyl groups have a marked influence on the morphology of the resulting supramolecular nanostructures and their ability to form hydrogels. scispace.comresearchgate.net

The methyl group can exert its influence through several mechanisms:

Steric Hindrance: The bulkiness of the methyl group can affect the efficiency of molecular packing and the geometry of hydrogen bonds, potentially hindering or altering the assembly pathway. researchgate.net

Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the molecule, which can strengthen the driving force for assembly in aqueous media.